Fmoc-Agp(Boc)2-OH

Overview

Description

Fmoc-Agb(Boc)2-OH is a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc SPPS. It can be used in exactly the same manner as Fmoc-Arg(Pbf)-OH.

Scientific Research Applications

Synthesis and Structure Characterization : Fmoc-L-Lys(Boc)-OH has been synthesized and characterized, providing experimental basis and theoretical reference for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Peptide Thioesters Synthesis : Fmoc-based solid-phase synthesis has been used to produce peptide thioesters, crucial in convergent protein synthesis strategies. This method is milder compared to the Boc-based synthesis, making it suitable for acid-labile peptide modifications (F. Mende & O. Seitz, 2011).

Synthesis of Modified Amino Acids : N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine was synthesized, demonstrating the utility of Fmoc in the preparation of modified amino acids for potential biological applications (S. Çalimsiz & M. Lipton, 2005).

Hydrogelation and Self-Assembly : Fmoc-tripeptides, including those protected by Boc, have shown remarkable differences in self-assembly properties, influencing hydrogel modulus and anisotropy. This suggests a method to control hydrogel properties by manipulating peptide sequences (G. Cheng et al., 2010).

Solid-Phase Peptide Synthesis : The solid-phase synthesis of peptides using Fmoc as the N-α-protecting group has been studied, showing its influence on the secondary structure of peptides (B. Larsen et al., 1993).

Self-Assembled Structures of Modified Amino Acids : Fmoc-protected charge single amino acids like Fmoc-Lys(Boc)-OH have been reported to form intriguing self-assembled structures under different conditions, indicating potential applications in material chemistry and biosciences (Nidhi Gour et al., 2021).

Mechanism of Action

Target of Action

Fmoc-Agp(Boc)2-OH is primarily used in the synthesis of peptides . It serves as a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc solid-phase peptide synthesis (SPPS) . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH .

Mode of Action

The mode of action of this compound involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis . The compound is used in the formation of peptide bonds, a process that has long fascinated and challenged organic chemists .

Result of Action

The result of the action of this compound is the successful synthesis of peptides . By protecting the Na-amino group during the formation of peptide bonds, this compound allows for the assembly of peptides in a controlled and efficient manner .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is recommended to store the compound at temperatures between 15-25°C . Furthermore, the efficiency of the peptide synthesis process can be affected by the pH of the environment, the presence of other reactants, and the specific conditions of the synthesis process .

Biochemical Analysis

Biochemical Properties

Fmoc-Agp(Boc)2-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis process. The compound is used to protect the amino group of arginine analogs, preventing unwanted side reactions during peptide chain elongation. The interactions between this compound and enzymes like peptidyl transferases ensure the accurate incorporation of arginine analogs into the peptide chain .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed during peptide synthesis. The compound influences cell function by facilitating the incorporation of arginine analogs into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can modulate signaling pathways by interacting with specific receptors on the cell surface .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the amino group of arginine analogs, forming a stable complex that protects the amino group during peptide synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the accurate incorporation of arginine analogs into the peptide chain. Additionally, this compound can influence enzyme activity by inhibiting or activating specific enzymes involved in peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider during peptide synthesis. This compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or extreme temperatures. Long-term effects on cellular function are typically observed in in vitro studies, where the stability of the compound is maintained throughout the synthesis process .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound effectively protects the amino group of arginine analogs during peptide synthesis without causing adverse effects. At high doses, this compound may exhibit toxic effects, such as disrupting cellular function or causing unwanted side reactions. Threshold effects are observed when the dosage reaches a level where the compound’s protective effects are maximized without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the incorporation of arginine analogs into peptides. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of peptide synthesis. For example, this compound can modulate the activity of peptidyl transferases, which are essential for peptide chain elongation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in areas where peptide synthesis occurs. The transport and distribution of this compound are crucial for maintaining its protective effects during peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the enzymes and proteins involved in peptide synthesis. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, ensuring its effective participation in peptide synthesis .

Properties

IUPAC Name |

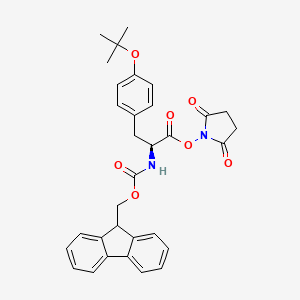

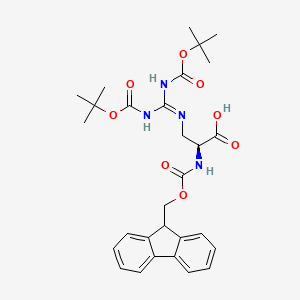

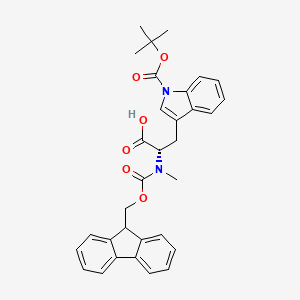

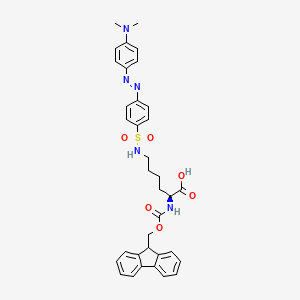

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUNKMXCVKSAEL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

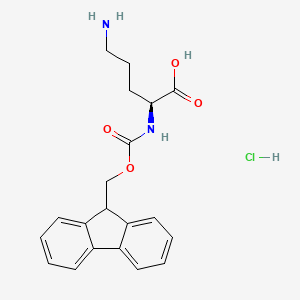

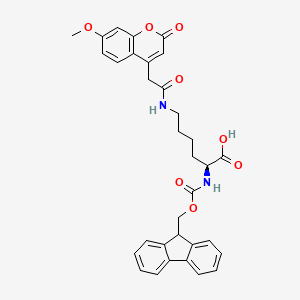

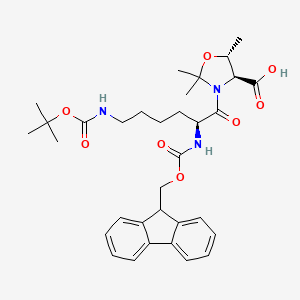

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)